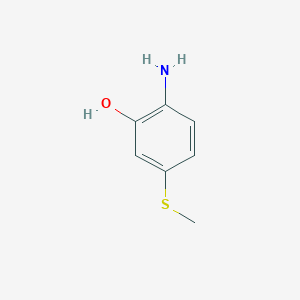

2-Amino-5-(methylthio)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-5-(methylthio)phenol is a chemical compound with the linear formula C7H9NOS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

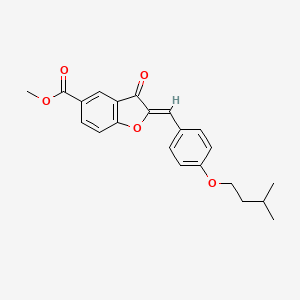

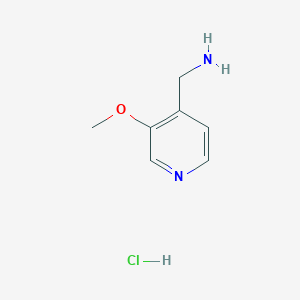

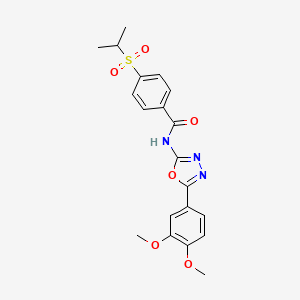

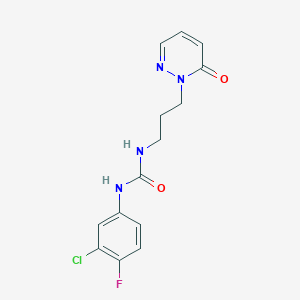

Molecular Structure Analysis

The molecular structure of 2-Amino-5-(methylthio)phenol can be represented by the linear formula C7H9NOS . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .Chemical Reactions Analysis

While specific reactions involving 2-Amino-5-(methylthio)phenol are not well-documented, it’s worth noting that phenols, in general, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Wissenschaftliche Forschungsanwendungen

Polymeric Applications

A study by Baran et al. (2015) investigated a polymer synthesized from 2-[(4-methylbenzylidene)amino]phenol, which shares a similar structure with 2-Amino-5-(methylthio)phenol. This polymer demonstrated significant thermal stability and increased electrical conductivity after iodine doping. Its antimicrobial properties were also explored, showing effectiveness against various bacteria and fungi. This suggests potential applications of related compounds in materials science, particularly in the development of thermally stable, conductive polymers with antimicrobial properties (Baran et al., 2015).

Biochemical Studies

The electronic effects of the thioether group in similar compounds have been examined, as seen in the study of galactose oxidase's organic cofactor. This research by Itoh et al. (1997) used model compounds, including 2-(methylthio)-p-cresol, to understand the electron-donating nature of the methylthio group. This research is crucial for understanding the biochemical roles of such compounds in enzymatic processes (Itoh et al., 1997).

Antimicrobial and Antileishmanial Activities

Süleymanoğlu et al. (2019) focused on 5-phenyl thiophene amino phenol derivatives, closely related to 2-Amino-5-(methylthio)phenol. Their study found significant antimicrobial and antileishmanial activities in these compounds, suggesting potential applications in developing new treatments for leishmaniasis and bacterial infections (Süleymanoğlu et al., 2019).

Photophysical Properties

Research by Padalkar et al. (2011) explored the photophysical properties of compounds similar to 2-Amino-5-(methylthio)phenol. They synthesized derivatives showing excited-state intra-molecular proton transfer pathways with unique absorption-emission characteristics. This opens up possibilities for these compounds in optoelectronic applications, such as in the design of fluorescent materials (Padalkar et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-5-methylsulfanylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDKZDDTRGHBIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(methylthio)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B2654229.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2654230.png)

![2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2654240.png)

![3-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2654243.png)

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654248.png)